molecular formula C10H9BrO2 B11822343 Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)-

Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)-

Cat. No.: B11822343
M. Wt: 241.08 g/mol
InChI Key: ZIQHQEDZOSUNJF-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)- is a chemical compound with the molecular formula C10H9BrO2.

Preparation Methods

The synthesis of Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)- typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. The use of phase transfer catalysts and specific solvents can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)- involves its interaction with various molecular targets. The bromine atom and the benzofuran ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the derivatives used .

Comparison with Similar Compounds

Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)- can be compared with other benzofuran derivatives such as:

The uniqueness of Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

2-bromo-1-(6,7-dihydrocyclopenta[c]pyran-5-yl)ethanone

InChI

InChI=1S/C10H9BrO2/c11-5-10(12)9-2-1-7-6-13-4-3-8(7)9/h3-4,6H,1-2,5H2

InChI Key

ZIQHQEDZOSUNJF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C2C1=COC=C2)C(=O)CBr

Origin of Product

United States

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